molecular formula C9H9NO B1612072 6-Methyl-1H-indol-4-ol CAS No. 61545-41-3

6-Methyl-1H-indol-4-ol

Cat. No. B1612072
CAS RN: 61545-41-3
M. Wt: 147.17 g/mol
InChI Key: RCSZVTPWGUPMNJ-UHFFFAOYSA-N
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Description

6-Methyl-1H-indol-4-ol is a compound with the molecular formula C9H9NO and a molecular weight of 147.18 . It is stored under nitrogen at a temperature of 4°C .


Synthesis Analysis

While specific synthesis methods for 6-Methyl-1H-indol-4-ol were not found, indole derivatives are generally synthesized through various strategies including transition metal catalyzed reactions and reductive cyclization reactions .


Molecular Structure Analysis

The InChI code for 6-Methyl-1H-indol-4-ol is 1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 . This indicates the presence of a methyl group attached to the 6th carbon of the indole ring.

It has a molecular weight of 147.18 .

Scientific Research Applications

  • Chemical Synthesis

    • Application : “6-Methyl-1H-indol-4-ol” can be useful in enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions .
    • Methods of Application : This involves the chlorination of β-keto esters and subsequent SN2 reactions with phenols .
    • Results : The result is the enantioselective preparation of β-aryloxy-β-keto esters .
  • Multicomponent Reactions

    • Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Methods of Application : This involves the use of indoles in multicomponent reactions to create complex heterocyclic structures .
    • Results : The synthesis of various heterocyclic compounds has been achieved using indoles in multicomponent reactions .
  • Medicinal Applications

    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Methods of Application : This involves the synthesis of indazole derivatives and their incorporation into drug formulations .
    • Results : Indazole derivatives have shown effectiveness in treating various health conditions .
  • Treatment of High Blood Pressure and Mental Disorders

    • Application : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
    • Methods of Application : This involves the synthesis of reserpine and its administration to patients .
    • Results : Reserpine has shown effectiveness in treating high blood pressure and severe agitation in patients with mental disorders .
  • Treatment of Various Kinds of Cancer

    • Application : Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
    • Methods of Application : This involves the synthesis of vinblastine and its administration to patients .
    • Results : Vinblastine has shown effectiveness in treating various kinds of cancer .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319 . These indicate that the compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Indole derivatives, such as 6-Methyl-1H-indol-4-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in treating various disorders .

properties

IUPAC Name

6-methyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSZVTPWGUPMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601555
Record name 6-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-indol-4-ol

CAS RN

61545-41-3
Record name 6-Methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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